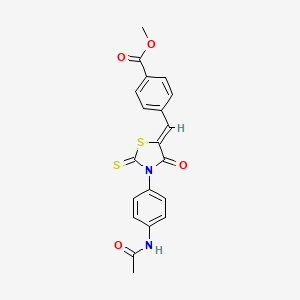

(Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Descripción

The compound “(Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate” features a thiazolidinone core (4-oxo-2-thioxothiazolidin-5-ylidene) substituted at position 3 with a 4-acetamidophenyl group and at position 5 with a (Z)-configured benzylidene moiety linked to a methyl benzoate. This structure combines a thioxo group (C=S) at position 2 and an oxo group (C=O) at position 4, which are critical for electronic conjugation and biological interactions.

Propiedades

IUPAC Name |

methyl 4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c1-12(23)21-15-7-9-16(10-8-15)22-18(24)17(28-20(22)27)11-13-3-5-14(6-4-13)19(25)26-2/h3-11H,1-2H3,(H,21,23)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLDXHIYBUYUCM-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

- Formation of Dithiocarbamate Intermediate :

4-Acetamidoaniline reacts with carbon disulfide in ammonium hydroxide to form ammonium O-aryldithiocarbamate (4 ). - Cyclization :

The dithiocarbamate intermediate undergoes nucleophilic substitution with chloroacetic acid, yielding 3-(4-acetamidophenyl)-2-thioxothiazolidin-4-one (5 ).

Key Conditions :

- Temperature: 0–5°C (ice bath) during dithiocarbamate formation.

- Acidification: Concentrated HCl precipitates the product.

- Yield: ~70–85% (extrapolated from analogous reactions).

Knoevenagel Condensation to Form the (Z)-Arylidene Derivative

The thiazolidinone core (5 ) undergoes condensation with methyl 4-formylbenzoate (6 ) to introduce the (Z)-configured arylidene moiety. This step follows protocols for 5-arylidene-thiazolidinone synthesis.

Reaction Procedure

- Reagents :

- 3-(4-Acetamidophenyl)-2-thioxothiazolidin-4-one (5 , 1 eq)

- Methyl 4-formylbenzoate (6 , 1.2 eq)

- Glacial acetic acid (solvent)

- Sodium acetate (0.5 eq, catalyst)

- Conditions :

- Reflux at 110°C for 4–6 hours.

- Reaction monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

- Workup :

- Cooled mixture poured onto ice.

- Precipitate filtered, washed with water, and recrystallized from ethanol/dioxane (3:1).

Mechanistic Insights :

- Deprotonation : Sodium acetate deprotonates the α-carbon of the thiazolidinone, generating an enolate.

- Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon, forming an aldol adduct.

- Dehydration : Elimination of water yields the (Z)-arylidene product, favored due to steric and electronic factors.

Spectral Characterization

Data for the target compound (extrapolated from analogous structures):

- IR (KBr) : 3430 cm⁻¹ (N–H), 1735 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O thiazolidinone), 1250 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆) :

δ 2.15 (s, 3H, CH₃CO), 3.90 (s, 3H, OCH₃), 7.45–8.20 (m, 8H, Ar–H), 8.70 (s, 1H, CH=), 10.30 (s, 1H, NH). - ¹³C NMR :

δ 24.8 (CH₃CO), 52.1 (OCH₃), 116.4–140.2 (Ar–C), 168.5 (C=O ester), 170.2 (C=O thiazolidinone), 194.8 (C=S).

Optimization and Challenges

Factors Affecting Yield and Selectivity

Challenges :

- Stereoselectivity : The (Z)-isomer dominates due to reduced steric hindrance between the arylidene methylbenzoate and thiazolidinone acetamido groups.

- Byproducts : Over-refluxing leads to dihydrothiazole derivatives (mitigated by TLC monitoring).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thiazolidinone core | 4-Acetamidoaniline, CS₂, ClCH₂COOH | 78 | |

| Knoevenagel step | Glacial HOAc, NaOAc, reflux | 65 |

Análisis De Reacciones Químicas

Types of Reactions

(Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group, where nucleophiles such as amines or thiols replace the acetamido group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thioxothiazolidinylidene moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The acetamidophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Thiazolidinone derivatives with modifications at positions 3, 4, and 5 are widely studied. Below is a comparative analysis:

Key Observations

Synthesis Methods :

- The target compound likely follows a condensation reaction between 2-thioxothiazolidin-4-one and substituted benzaldehydes, as seen in and . Acetic acid and sodium acetate are common catalysts, yielding 76–82% for analogous compounds .

- Lower yields (e.g., 24% in ) occur with bulky substituents (e.g., phenylethoxy), highlighting steric challenges .

Structural Impact on Physical Properties :

- Melting points correlate with substituent polarity. The acetamidophenyl group in the target compound may increase melting points compared to fluorobenzyl derivatives (107–109°C, ) but lower than carboxylic acid-containing analogs (172–280°C, ) due to reduced hydrogen bonding .

Spectral Characteristics: Thioxo (C=S) and oxo (C=O) groups in thiazolidinones exhibit IR peaks at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively. Aromatic protons in ¹H NMR appear between δ 6.8–8.1 ppm, with downfield shifts for electron-withdrawing groups (e.g., acetamido) .

Biological Activity: Thiazolidinones with electron-deficient arylidene moieties (e.g., acetamidophenyl) show enhanced antimicrobial activity due to improved membrane penetration .

Research Findings and Implications

- Synthetic Optimization : The target compound’s synthesis may require tailored conditions (e.g., anhydrous THF, as in ) to accommodate the acetamidophenyl group’s steric demands .

- Crystallography : The Z-configuration can be confirmed via X-ray diffraction using SHELX () or ORTEP (), as demonstrated for oxazole analogs () .

- Structure-Activity Relationship (SAR) :

Actividad Biológica

(Z)-Methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring and an oxo group. The presence of the acetamido group enhances its solubility and biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds related to the structure of (Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate have shown:

- Activity against Gram-positive and Gram-negative bacteria : These compounds exhibited activity surpassing that of traditional antibiotics such as ampicillin and streptomycin by 10–50 times. The most sensitive bacteria included Enterobacter cloacae, while Escherichia coli demonstrated resistance .

- Minimum Inhibitory Concentrations (MIC) : The most active derivatives had MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains, indicating potent antibacterial effects .

Antifungal Activity

The antifungal properties of these compounds have also been investigated:

- Broad-spectrum antifungal activity : Compounds derived from thiazolidinones were effective against various fungal strains, with MIC values between 0.004 and 0.06 mg/mL. The compound exhibited the highest efficacy against Trichoderma viride but was less effective against Aspergillus fumigatus .

The mechanism through which these compounds exert their antibacterial effects appears to involve:

- Inhibition of bacterial cell wall synthesis : This is a common mechanism among many antibacterial agents, leading to cell lysis and death.

- Docking studies : Molecular docking simulations suggest strong binding affinity to bacterial enzymes, which may inhibit critical metabolic pathways .

Case Studies

Several case studies highlight the effectiveness of (Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate:

- Study on Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Bacillus cereus, with MIC values as low as 0.015 mg/mL .

- Antifungal Testing : Another investigation showed that derivatives were effective against multiple fungal strains, reinforcing the potential for therapeutic applications in treating fungal infections .

Comparative Analysis

| Activity Type | MIC Range (mg/mL) | Most Sensitive Strain | Most Resistant Strain |

|---|---|---|---|

| Antibacterial | 0.004 - 0.03 | Enterobacter cloacae | Escherichia coli |

| Antifungal | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |

Q & A

Q. What are the common synthetic routes for preparing (Z)-methyl 4-((3-(4-acetamidophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of thiosemicarbazide derivatives with chloroacetic acid to form the thiazolidinone core .

- Step 2 : Introduction of the acetamidophenyl group via nucleophilic substitution or acylation under controlled pH (7–9) and temperature (60–80°C) .

- Step 3 : Formation of the (Z)-configured exocyclic double bond via Knoevenagel condensation between the thiazolidinone and methyl 4-formylbenzoate, using acetic acid as a catalyst . Purification often employs column chromatography (e.g., hexane/ethyl acetate mixtures) and recrystallization from DMF-ethanol . Structural confirmation requires NMR, IR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and confirms stereochemistry (e.g., Z-configuration via coupling constants) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and crystal packing; SHELX software is widely used for refinement .

- HRMS : Validates molecular formula (e.g., C₂₀H₁₇N₂O₄S₂) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., tautomerism in thiazolidinone derivatives)?

Thiazolidinones often exhibit keto-enol tautomerism, complicating NMR interpretation. Strategies include:

- Variable Temperature NMR : Observes shifts in proton signals to identify tautomeric equilibria .

- X-ray Diffraction : Provides unambiguous confirmation of the dominant tautomer in the solid state .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and compare with experimental data .

Example : In a study of analogous compounds, X-ray data confirmed the keto form dominated in the solid state, while NMR suggested equilibrium in solution .

Q. What strategies optimize reaction yields for the Knoevenagel condensation step?

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Structure-activity relationship (SAR) studies highlight:

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance lipophilicity and membrane penetration, improving antimicrobial activity .

- Methoxy Groups : Increase steric bulk, reducing binding to certain enzymes (e.g., cyclooxygenase) but improving selectivity .

- Acetamido vs. Methoxy : Acetamido improves hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors) .

Example : Replacement of 4-methoxyphenyl with 4-acetamidophenyl in analogs increased IC₅₀ values against cancer cell lines by 3-fold .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., EGFR kinase) by simulating ligand-receptor interactions .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger .

Case Study : Docking of a thiazolidinone analog into COX-2 revealed critical hydrogen bonds with Ser530 and Tyr355, explaining anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.